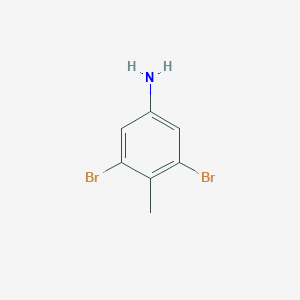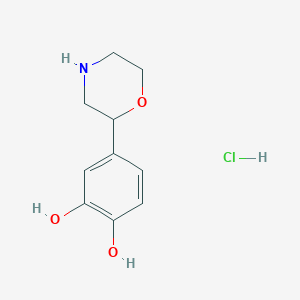
Ammonium hexafluoroniobate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium hexafluoroniobate(1-) is an inorganic chemical compound with the chemical formula NH₄NbF₆ . It forms white crystalline powder and belongs to the hexagonal crystal system . This compound is known for its use as a solvent for organic compounds and has applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ammonium hexafluoroniobate(1-) generally involves the following steps :
Preparation of Hexafluoroniobic Acid: Niobic acid (Nb₂O₅) is reacted with hydrofluoric acid or ammonium fluoride to produce hexafluoroniobic acid (NbF₆).
Formation of Ammonium Hexafluoroniobate: Hexafluoroniobic acid is then reacted with ammonia water or ammonia gas to yield ammonium hexafluoroniobate(1-).
Industrial Production Methods: Industrial production methods typically follow the same synthetic routes but on a larger scale, ensuring high purity and yield through controlled reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium hexafluoroniobate(1-) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluoride ions are replaced by other ligands.
Complex Formation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Reagents: Common reagents include hydrofluoric acid, ammonium fluoride, and ammonia.
Conditions: Reactions are typically carried out under controlled temperature and pressure to ensure the stability of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with different metal ions can produce various metal-fluoro complexes .
Applications De Recherche Scientifique
Ammonium hexafluoroniobate(1-) has several scientific research applications :
Chemistry: It is used as a reagent in the preparation of microporous metallosilicates and other complex compounds.
Biology and Medicine: Its role as a solvent for organic compounds makes it useful in various biological and medical research.
Industry: It is used in the production of high-purity niobium and other industrial applications requiring niobium compounds.
Mécanisme D'action
The mechanism by which ammonium hexafluoroniobate(1-) exerts its effects involves its ability to form stable complexes with other metal ions and organic molecules . This property makes it useful in various chemical reactions and industrial processes. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved.
Comparaison Avec Des Composés Similaires
- Ammonium Hexafluoroaluminate
- Ammonium Hexafluorotitanate
- Ammonium Hexafluorozirconate
- Ammonium Hexafluorotantalate
Comparison: Ammonium hexafluoroniobate(1-) is unique due to its specific chemical structure and properties, which allow it to form stable complexes with niobium. This distinguishes it from other similar compounds that form complexes with different metals .
Propriétés
Numéro CAS |
12062-13-4 |
|---|---|
Formule moléculaire |
F6H4NNb |
Poids moléculaire |
224.936 g/mol |
Nom IUPAC |
azanium;hexafluoroniobium(1-) |
InChI |
InChI=1S/6FH.H3N.Nb/h6*1H;1H3;/q;;;;;;;+5/p-5 |
Clé InChI |
SKIHFCFFRXCIJA-UHFFFAOYSA-I |
SMILES |
[NH4+].[F-].F[Nb](F)(F)(F)F |
SMILES canonique |
[NH4+].F[Nb-](F)(F)(F)(F)F |
Key on ui other cas no. |
12062-13-4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)

![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)


![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)



